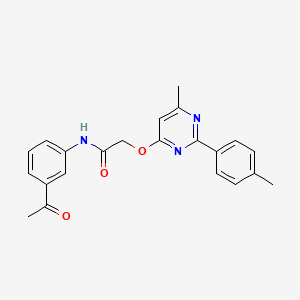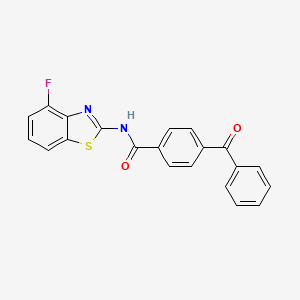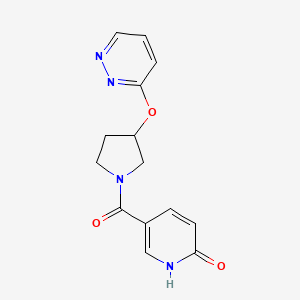
5-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PDP belongs to the class of pyridazinone derivatives and has been shown to exhibit promising pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Design and Synthesis of Pyrrolotriazepine Derivatives : Research by Menges et al. explored the synthesis of pyrrole derivatives with carbonyl groups, leading to the formation of triazepine derivatives. This study provides insights into the chemical reactions and potential applications of pyrrole-based compounds in creating complex molecular structures (Menges et al., 2013).
Synthesis of Pyridine and Fused Pyridine Derivatives : Flefel et al. conducted a study on novel pyridine derivatives, demonstrating the versatility of pyridine-based compounds in generating a range of biologically active molecules. This research underscores the chemical diversity achievable with pyridine frameworks (Flefel et al., 2018).
Pyrrole and Pyrrole Derivatives : Anderson and Liu provided an overview of pyrrole's significance in biological molecules and its synthetic applications. This work highlights the foundational role of pyrrole derivatives in synthesizing a wide array of important compounds (Anderson & Liu, 2000).
Biological Activity and Applications
Antimicrobial Activities of Triazoles : Bayrak et al. investigated the antimicrobial properties of triazole derivatives, indicating the potential use of pyridine-based compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Antibacterial Pyrazolopyrimidine Derivatives : Rahmouni et al. synthesized pyrazolo[3,4-d]pyrimidin-4-amines and assessed their antibacterial activity, showcasing the application of pyridine derivatives in combating bacterial infections (Rahmouni et al., 2014).
Synthesis and Antiviral Activity : Hashem et al. explored the conversion of furanones to various heterocyclic systems, including the evaluation of their antiviral activity. This research illustrates the potential therapeutic applications of pyridine-based heterocyclic compounds (Hashem et al., 2007).
Eigenschaften
IUPAC Name |
5-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-12-4-3-10(8-15-12)14(20)18-7-5-11(9-18)21-13-2-1-6-16-17-13/h1-4,6,8,11H,5,7,9H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBYPPANSUXNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2476195.png)

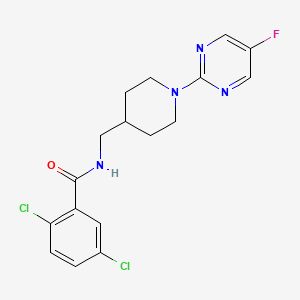
![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476200.png)
![N-(4-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476201.png)
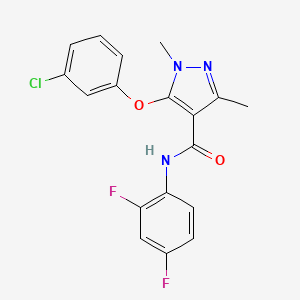
![(4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2476203.png)
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2476205.png)
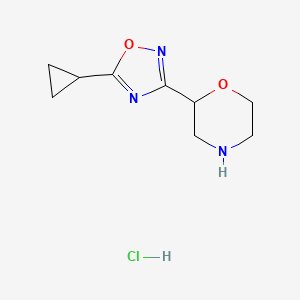
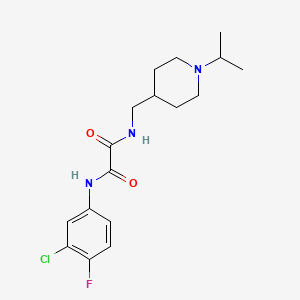
![N~1~-(2,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2476211.png)
![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476212.png)
